1,6-Diazabicyclo[4.3.1]decane

Conformational analysis Atropisomerism Molecular mechanics

1,6-Diazabicyclo[4.3.1]decane (CAS 25337-75-1) is a tertiary bicyclic diamine with molecular formula C8H16N2 and molecular weight 140.226 g/mol. This compound features two nitrogen atoms located at bridgehead positions within a constrained [4.3.1] bicyclic framework, yielding a rigid scaffold with zero rotatable bonds and a density of 1.02 g/cm³ at standard conditions.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 25337-75-1
Cat. No. B14704343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazabicyclo[4.3.1]decane
CAS25337-75-1
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCN2CCCN(C1)C2
InChIInChI=1S/C8H16N2/c1-2-5-10-7-3-6-9(4-1)8-10/h1-8H2
InChIKeyGQPHXHFRXIIFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazabicyclo[4.3.1]decane (CAS 25337-75-1): Technical Procurement Overview of a Bridgehead Bicyclic Diamine Scaffold


1,6-Diazabicyclo[4.3.1]decane (CAS 25337-75-1) is a tertiary bicyclic diamine with molecular formula C8H16N2 and molecular weight 140.226 g/mol [1]. This compound features two nitrogen atoms located at bridgehead positions within a constrained [4.3.1] bicyclic framework, yielding a rigid scaffold with zero rotatable bonds and a density of 1.02 g/cm³ at standard conditions . The parent structure adopts well-defined conformers (chair-chair and boat-chair) with energy differences quantifiable by molecular mechanics [2], and demonstrates an ionization energy of 7.0–7.45 eV [3]. The compound is procured primarily as a versatile building block for medicinal chemistry, organocatalysis development, and ligand design.

Why 1,6-Diazabicyclo[4.3.1]decane Cannot Be Replaced by Common Bases or Bicyclic Analogs: Structural Rigidity and Conformational Barriers


Simple substitution with commercially ubiquitous amidine bases (e.g., DBU, DBN) or alternative bicyclic diamines (e.g., DABCO) is fundamentally precluded for applications requiring the specific [4.3.1] bridgehead framework of 1,6-diazabicyclo[4.3.1]decane. The compound's zero rotatable bonds impose a rigid N–N spatial orientation that generates a well-defined energetic gap of approximately 4.41 kcal/mol between its major conformers [1]. This energetic barrier translates directly to a conformationally locked active site in derived metal complexes or receptors, a feature absent in the flexible monocyclic analog 1,6-dimethyl-1,6-diazacyclodecane [2]. Furthermore, the tertiary amine character confers a predicted pKa of 7.83, distinctly lower than amidines such as DBU (pKa ≈ 12) , which fundamentally alters protonation state and nucleophilicity in pH-sensitive catalytic or biological systems. The following quantitative evidence demonstrates exactly where this scaffold's constrained geometry and basicity produce verifiable differentiation relative to close analogs.

1,6-Diazabicyclo[4.3.1]decane Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Conformational Rigidity of 1,6-Diazabicyclo[4.3.1]decane: Energy Barrier Quantified Relative to Flexible Analogs

1,6-Diazabicyclo[4.3.1]decane adopts two distinct conformations (chair-chair and twist-boat) whose energetic separation is a direct measure of scaffold rigidity. This rigidity impacts binding entropy and catalytic site pre-organization. The compound's conformational energy barrier stands in contrast to flexible monocyclic analogs which populate numerous low-energy states [1].

Conformational analysis Atropisomerism Molecular mechanics

Synthesis Efficiency of 1,6-Diazabicyclo[4.3.1]decane: Reported Yield Compared to Alternative Routes

The synthesis of 1,6-diazabicyclo[4.3.1]decane from 1,5-diazacyclononane and formaldehyde proceeds with a reported 73% yield [1]. This efficiency contrasts with the multi-step reductive cleavage route required for the larger ring analog 1,6-diazabicyclo[4.4.4]tetradecane, which involves propellane-type hydrazinium dication intermediates with unspecified but presumably lower overall yields [2].

Synthetic methodology Diamine synthesis Yield optimization

Predicted Basicity Profile of 1,6-Diazabicyclo[4.3.1]decane: Quantitative pKa Differentiation from Amidines

The predicted pKa of 1,6-diazabicyclo[4.3.1]decane is 7.83 ± 0.20 . This value positions the compound as a moderately basic tertiary amine, substantially less basic than the bicyclic amidine DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, pKa of conjugate acid ≈ 12) [1] and DBN (pKa ≈ 13.5) [1].

Basicity pKa prediction Amine nucleophilicity

Physicochemical Identity: Density, Boiling Point, and Vapor Pressure of 1,6-Diazabicyclo[4.3.1]decane

The compound exhibits a density of 1.02 g/cm³, boiling point of 187.5°C at 760 mmHg, refractive index of 1.538, flash point of 60.6°C, and vapor pressure of 0.627 mmHg at 25°C . These values define handling and storage requirements and differentiate the compound from lower-boiling amidines such as DBN (boiling point ~95–100°C) [1].

Physical properties Handling characteristics Volatility

Ionization Energy Fingerprint: Electronic Structure of 1,6-Diazabicyclo[4.3.1]decane by Photoelectron Spectroscopy

Photoelectron spectroscopy measurements of 1,6-diazabicyclo[4.3.1]decane yield an ionization energy of 7.0 eV (adiabatic) and 7.45 ± 0.05 eV (vertical) [1]. This experimental electronic fingerprint reflects the through-bond interaction of the two bridgehead nitrogen lone pairs and provides a quantitative benchmark for computational modeling of metal-binding energetics.

Photoelectron spectroscopy Ionization energy Electronic structure

High-Impact Application Scenarios for 1,6-Diazabicyclo[4.3.1]decane Based on Verifiable Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of FKBP Inhibitors for Psychiatric Disorders

The 1,6-diazabicyclo[4.3.1]decane scaffold has been explicitly identified in patent literature as a core motif for FK506 binding protein (FKBP) inhibitors, including FKBP51 and FKBP52, which modulate glucocorticoid, progesterone, and androgen receptor signaling [1]. The conformational rigidity of the [4.3.1] framework (evidenced by the 4.41 kcal/mol conformer separation) is essential for maintaining the precise spatial orientation required for FKBP active site engagement. Procurement of the parent 1,6-diazabicyclo[4.3.1]decane scaffold enables systematic SAR exploration via N-alkylation or N-arylation to optimize potency and selectivity against FKBP isoforms.

Conformationally Constrained Ligand Design for Delta Opioid Receptor Agonists

The 1,6-diazabicyclo[4.3.1]decane core has been adopted as a scaffold for novel delta opioid receptor agonists [1]. The rigid bridgehead nitrogen geometry reduces the entropic penalty upon receptor binding relative to flexible acyclic diamines. The scaffold's predictable two-state conformational population (chair-chair dominant) allows computational docking studies to reliably predict binding poses, accelerating lead optimization cycles in medicinal chemistry programs.

Metal Coordination Chemistry: Development of Bidentate N-Donor Ligands with Fixed Bite Angle

The zero rotatable bonds and fixed N–N distance of 1,6-diazabicyclo[4.3.1]decane establish a bidentate coordination environment with a constrained bite angle. The experimentally measured ionization energy (7.0–7.45 eV) provides a quantitative measure of nitrogen lone-pair availability for metal binding [1]. This scaffold serves as a fundamental building block for designing transition metal complexes where ligand flexibility would otherwise confound structure–property correlations.

Moderate-Basicity Organocatalysis Requiring Chemoselective Deprotonation

With a predicted pKa of 7.83, 1,6-diazabicyclo[4.3.1]decane is approximately 10,000× less basic than DBU [1]. This moderate basicity profile makes it suitable for base-catalyzed transformations of acid-sensitive substrates where strong amidine bases (DBU, DBN) induce decomposition or epimerization. The lower vapor pressure (0.627 mmHg at 25°C) relative to DBN further supports its use in elevated-temperature reaction screening without significant evaporative loss [2].

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